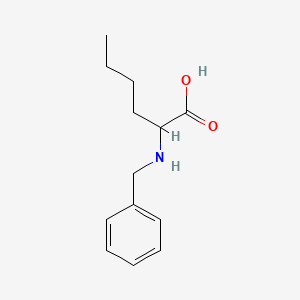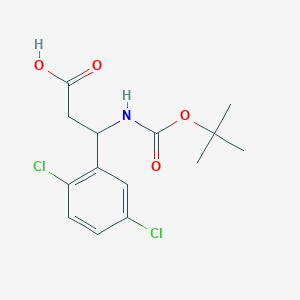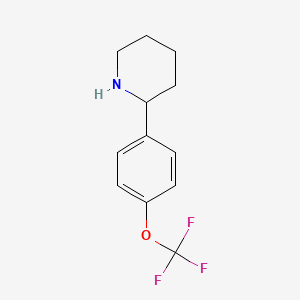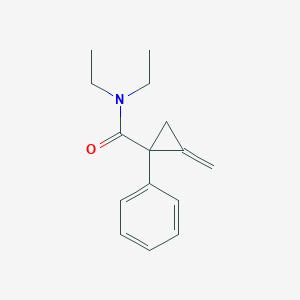![molecular formula C47H40N4 B12091506 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12091506.png)
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is a compound known for its unique structural properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4,6-dichloropyrimidine with 9,9-dimethyl-9,10-dihydroacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including:
Oxidation: The acridine groups can be oxidized to form corresponding N-oxides.
Reduction: The pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the acridine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted acridine derivatives depending on the substituents introduced.
Scientific Research Applications
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves its interaction with specific molecular targets. In biological systems, it may interact with nucleic acids or proteins, altering their function. The acridine groups can intercalate into DNA, disrupting replication and transcription processes. In electronic applications, the compound’s unique electronic properties facilitate efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)phenyl] pyrimidine
- 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] benzene
- 2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] thiophene
Uniqueness
2-Methyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is unique due to its combination of a pyrimidine core with acridine-based substituents. This structure imparts distinct photophysical and electronic properties, making it valuable in both biological and industrial applications .
Properties
Molecular Formula |
C47H40N4 |
|---|---|
Molecular Weight |
660.8 g/mol |
IUPAC Name |
10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-methylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine |
InChI |
InChI=1S/C47H40N4/c1-31-48-40(32-22-26-34(27-23-32)50-42-18-10-6-14-36(42)46(2,3)37-15-7-11-19-43(37)50)30-41(49-31)33-24-28-35(29-25-33)51-44-20-12-8-16-38(44)47(4,5)39-17-9-13-21-45(39)51/h6-30H,1-5H3 |
InChI Key |
YBDVMYVKYGMMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C)C)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)


![6-[(Propan-2-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B12091447.png)

![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)






![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
](/img/structure/B12091507.png)
